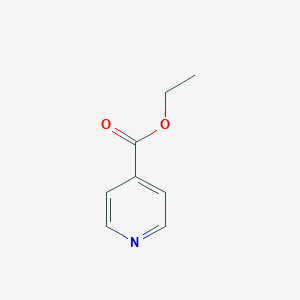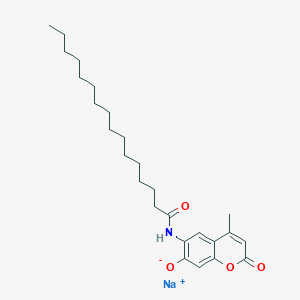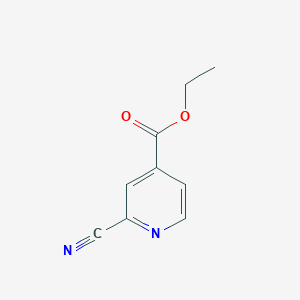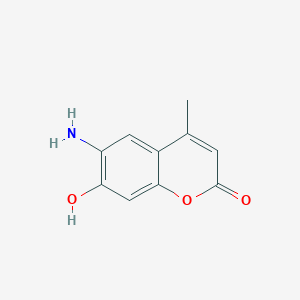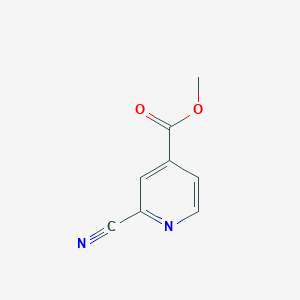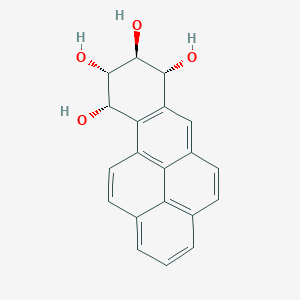![molecular formula C₂₀H₂₆N₄O₅S B042182 (E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 84845-75-0](/img/structure/B42182.png)
(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine" represents a class of organic compounds characterized by a complex structure that includes functionalities such as benzodioxole, furan, nitroethene, and sulfanyl groups. These functionalities suggest a molecule with potentially interesting chemical properties and reactivity, warranting detailed investigation across various analytical dimensions.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. The presence of nitroethene, benzodioxole, and furan components suggests the use of specialized synthetic routes. For example, Alizadeh et al. (2013) describe the preparation of pyrazoles via a three-component reaction that could provide insights into the synthetic approach for similar complex structures (Alizadeh, Zand, Saberi, & Mokhtari, 2013).
Molecular Structure Analysis
The molecular structure is often determined using techniques like X-ray crystallography or NMR spectroscopy. For instance, Rahmani et al. (2017) utilized X-ray powder diffraction to investigate the crystal structure of a similarly complex compound, providing a precedent for analyzing the structural aspects of our target compound (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017).
Applications De Recherche Scientifique
Furan-Derived Compounds in Medicinal Chemistry Research indicates that five-membered heterocycles, including furan, play a crucial role in drug design, serving as structural units in bioactive molecules. These compounds, particularly those containing heteroaryl substituents like furan, have been explored for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Modifications of the lead compound structure aim to optimize activity and selectivity, demonstrating the potential of furan-derived compounds in developing new therapeutic agents (Ostrowski, 2022).
Amyloid Imaging in Alzheimer’s Disease Dimethylamino compounds have been studied for their use in amyloid imaging ligands, which are critical in diagnosing Alzheimer's disease. Radioligands incorporating dimethylamino groups have shown potential in distinguishing between Alzheimer's disease patients and healthy controls, enabling early detection of the disease and evaluation of new therapies (Nordberg, 2007).
Environmental and Analytical Applications The analysis of human urinary carcinogen metabolites has utilized methods quantifying nitrosamines and their metabolites, showcasing the importance of such compounds in assessing tobacco exposure and cancer risk. This research underlines the utility of dimethylamine and related compounds as biomarkers for carcinogen exposure, emphasizing their role in environmental health sciences (Hecht, 2002).
Materials Science Conversion of Plant Biomass
In materials science, furan derivatives have been highlighted for their potential in converting plant biomass into valuable chemicals, serving as an alternative feedstock for the chemical industry. Research into 5-Hydroxymethylfurfural (HMF) and its derivatives, for instance, points towards sustainable access to new generations of polymers, functional materials, and fuels, showcasing the versatility of furan-based compounds (Chernyshev, Ananikov, & Kravchenko, 2017).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
(E)-1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSXEDVVARPHP-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |
CAS RN |
84845-75-0 |
Source


|
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-2-nitrovinylidenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

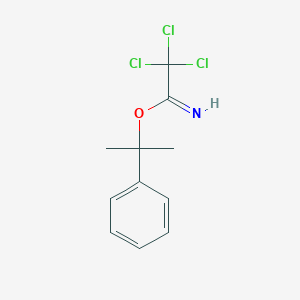
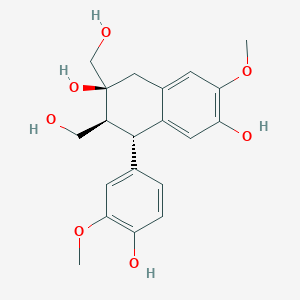
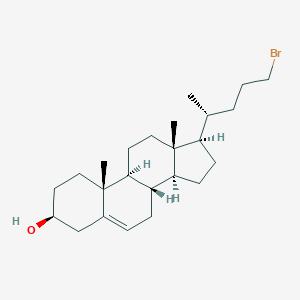


![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)

